![molecular formula C9H12N2O5S B1664626 4-Thiouridine CAS No. 13957-31-8](/img/structure/B1664626.png)
4-Thiouridine
Overview
Description
4-Thiouridine is a thiouridine where the oxygen replaced by sulfur is at C-4 . It plays a role as an affinity label and an antimetabolite . It is a thiouridine and a nucleoside analogue . It is a natural product found in Streptomyces libani .
Molecular Structure Analysis
The crystal structure of a 4-thiouridine synthetase–RNA complex reveals specificity of tRNA U8 modification . The RNA is mainly bound by the N-terminal ferredoxin-like domain (NFLD) and the THUMP domain of one subunit within the ThiI homo-dimer thereby positioning the U8 close to the catalytic center in the pyrophosphatase domain of the other subunit .
Chemical Reactions Analysis
4-Thiouridine is widely used for RNA analysis including RNA-RNA cross coupling and RNA labelling . It is a photoreactive (crosslinking) uridine analogue that upon phosphorylation to 4-thioUTP may be incorporated into RNA structures .
Physical And Chemical Properties Analysis
4-Thiouridine has a molecular formula of C9H12N2O5S and a molecular weight of 260.27 g/mol . Its IUPAC name is 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one .
Scientific Research Applications
RNA Metabolic Labeling
4sU is widely used in RNA metabolic labeling . It endows RNA with reactive handles, allowing for subsequent chemical derivatization and processing . This application has attracted great interest in RNA sequencing approaches such as TUC-seq, SLAM-seq, and TimeLapse-seq to study cellular RNA expression and decay dynamics .
Prodrug Functionalization
The concept of derivatizing 4sU into a 5’-monophosphate prodrug has been examined . This would allow for cell permeation and potentially improve labeling efficiency by bypassing the rate-limiting first step of 5’ phosphorylation of the nucleoside into the ultimately bioactive 4sU triphosphate (4sUTP) .
RNA-RNA Cross Coupling
4-Thiouridine is used for RNA-RNA cross coupling . This application is particularly useful in studying the interactions between different RNA molecules.
RNA Labeling
4-Thiouridine is used for RNA labeling . After phosphorylation to 4-thioUTP, it may be incorporated into RNA structures. This allows for the study of RNA dynamics and interactions.
Study of Uridine-Cytidine Kinases
4-Thiouridine may be used to study the specificity and kinetics of uridine-cytidine kinases . This can provide insights into the function and regulation of these enzymes.
Assessing Nascent RNA Synthesis
4-Thiouridine plays a role in assessing nascent RNA synthesis . It can be incorporated into newly synthesized RNAs, allowing researchers to track RNA synthesis in real-time.
Site-Specific Crosslinking
4-Thiouridine enhances site-specific crosslinking . This property is useful in studying the structure and function of RNA molecules.
Photoaffinity Probing
4-Thiouridine acts as a photoaffinity probe . Due to its stability even while lacking specific photoactivation, it can be incorporated into RNAs and used to study RNA-protein interactions.
Mechanism of Action
Target of Action
4-Thiouridine (4sU) is a biocompatible uridine analogue that can be converted into a cytidine analogue . It is primarily targeted towards RNA, specifically transfer RNA (tRNA), where it is incorporated during transcription . The primary role of 4sU is to act as a near-ultraviolet (UVA) radiation sensor in cells .
Mode of Action
4sU interacts with its targets, the tRNAs, by replacing uracil at position 8 (U8) during transcription . This replacement is facilitated by the enzyme 4-thiouridine synthetase (ThiI) . The 4sU then forms a reaction product with iodoacetamide (IA) or iodoacetyl-PEG2-biotin (BIA), which can be extensively characterized .
Biochemical Pathways
The biochemical pathway of 4sU involves its incorporation into RNA during transcription or during polyadenylation . It is taken up as a cell-permeable metabolic precursor that can directly enter the nucleotide salvage pathway for conversion to nucleotide triphosphates (NTPs) . The 4sU is then incorporated into different types of RNA .
Pharmacokinetics
The pharmacokinetics of 4sU involve its uptake into cells, which is mediated by two distinct families of nucleoside transporters . Once inside the cell, 4sU is phosphorylated into the ultimately bioactive 4sU triphosphate (4sUTP) . This process can be improved by derivatizing 4sU into a 5′-monophosphate prodrug .
Safety and Hazards
Future Directions
The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes has been studied . It was found that increased incorporation of 4sU into pre-mRNAs decreased splicing efficiency . The overall impact of 4sU labeling on pre-mRNA splicing efficiency negatively correlates with the strength of splice site signals such as the 3’ and the 5’ splice sites .
properties
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O5S/c12-3-4-6(13)7(14)8(16-4)11-2-1-5(17)10-9(11)15/h1-2,4,6-8,12-14H,3H2,(H,10,15,17)/t4-,6-,7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLOIGESWDJYCTF-XVFCMESISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=S)C2C(C(C(O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=S)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30930508 | |
Record name | 4-Thiouridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30930508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Thiouridine | |
CAS RN |
13957-31-8 | |
Record name | 4-Thiouridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13957-31-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiouridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013957318 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Thiouridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30930508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-thiouridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.291 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | THIOURIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9TYQ2R33J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 4-thiouridine?
A1: 4-Thiouridine has a molecular formula of C9H12N2O5S and a molecular weight of 260.27 g/mol.
Q2: How does the structure of 4-thiouridine differ from uridine?
A2: 4-Thiouridine differs from uridine by a single sulfur atom substitution for the oxygen at the 4 position of the pyrimidine ring. []
Q3: What are the characteristic spectroscopic properties of 4-thiouridine?
A3: 4-Thiouridine exhibits distinct spectroscopic properties compared to uridine, primarily due to the sulfur substitution. This includes a characteristic absorbance maximum at 330 nm [], significant phosphorescence at 77 K [], and a unique circular dichroism (CD) spectrum. []
Q4: Does 4-thiouridine adopt a syn or anti conformation in solution?
A4: While 4-thiouridine crystallizes in the syn conformation [], NMR data suggests it predominantly adopts an anti conformation in aqueous solution. []
Q5: What is the primary biological function of 4-thiouridine in bacteria?
A5: 4-Thiouridine, primarily found at position 8 of bacterial tRNAs, acts as a photosensor for near-UV light. [, , ]
Q6: How does 4-thiouridine contribute to near-UV induced growth delay in bacteria?
A6: Upon near-UV irradiation, 4-thiouridine undergoes a photocrosslinking reaction with cytidine-13 in tRNA. This crosslinking hinders aminoacylation, ultimately leading to a pause in protein synthesis and growth arrest. [, , ]
Q7: Does the presence of 4-thiouridine provide any photoprotection in bacteria?
A7: Yes, studies have shown that bacteria possessing 4-thiouridine in their tRNA exhibit a higher level of photoprotection compared to mutants lacking this modification. [, ]
Q8: Does 4-thiouridine play a role in chloroplast development?
A8: Research using radish cotyledons suggests that 4-thiouridine influences chloroplast development, specifically impacting the formation of protochlorophyllide, ribulose-1,5-diphosphate carboxylase, and chlorophyll pigments. [, ]
Q9: How does 4-thiouridine interact with methionyl-tRNA synthetase?
A9: Studies utilizing a photo-crosslinking approach revealed that 4-thiouridine at position 8 of tRNAfMet interacts directly with lysine residues 402 and 439 of E. coli methionyl-tRNA synthetase. []
Q10: Which enzymes are involved in the biosynthesis of 4-thiouridine in bacteria?
A10: Two key enzymes involved are IscS, a cysteine desulfurase that provides the sulfur atom, and ThiI, which adenylates uridine and facilitates sulfur transfer. [, , ]
Q11: What is the role of the rhodanese-like domain in ThiI?
A11: The rhodanese-like domain of ThiI in some bacteria is crucial for its sulfurtransferase activity, enabling the transfer of sulfur from a persulfide intermediate to the tRNA. [, ]
Q12: Do archaea utilize the same mechanism for 4-thiouridine biosynthesis?
A12: While archaea also synthesize 4-thiouridine, their mechanism differs from bacteria. Methanogenic archaea, for instance, lack the rhodanese-like domain in ThiI and instead utilize a conserved CXXC motif for sulfur transfer. []
Q13: Can 4-thiouridine be removed from tRNA?
A13: Yes, a group of bacterial enzymes termed RudS, composed of a TudS desulfidase and a DUF1722 domain, can specifically remove the s4U modification from tRNA. []
Q14: How is 4-thiouridine utilized as a tool in RNA research?
A14: 4-Thiouridine can be incorporated into RNA for various applications, including:
- Photoaffinity labeling: To identify and study RNA-protein interactions, such as tRNA binding sites on ribosomes. [, , ]
- Newly synthesized RNA isolation: Incorporation of 4-thiouridine followed by affinity chromatography allows for the isolation and study of newly synthesized RNA. []
- Structural probing: The unique reactivity and spectroscopic properties of 4-thiouridine can be exploited to probe RNA structure and dynamics. [, , ]
Q15: What methods are used to detect and quantify 4-thiouridine in RNA?
A15: Several methods are employed for 4-thiouridine detection and quantification, including:
- HPLC coupled with mass spectrometry (LC-MS/MS): This technique enables the identification and quantification of 4-thiouridine and its metabolites in complex biological samples. []
- Biotin-coupled 2-aminoethyl-methanethiosulfonate (MTSEA biotin-XX) labeling: This method allows for sensitive and quantitative detection of 4-thiouridine in RNA, even in its native form. []
- Phosphorescence spectroscopy: 4-thiouridine's characteristic phosphorescence at low temperatures can be used to detect its presence and potentially monitor conformational changes in tRNA. []
Q16: Can 4-thiouridine be chemically synthesized and incorporated into RNA oligonucleotides?
A16: Yes, various synthetic approaches exist for incorporating 4-thiouridine into RNA. One method involves using a phosphoramidite building block with a suitable thiol protecting group, like S-pivaloyloxymethyl, for solid-phase RNA synthesis. []
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